molecular formula C26H36N2O2 B15174755 Methanone, [(3aR,6aR)-3,3a,4,6a-tetrahydro-6-[4-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]phenyl]cyclopenta[c]pyrrol-2(1H)-yl](tetrahydro-2H-pyran-4-yl)-

Methanone, [(3aR,6aR)-3,3a,4,6a-tetrahydro-6-[4-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]phenyl]cyclopenta[c]pyrrol-2(1H)-yl](tetrahydro-2H-pyran-4-yl)-

Cat. No.: B15174755
M. Wt: 408.6 g/mol
InChI Key: KTVGKRKFCUTGRP-HFRGRHLUSA-N
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Description

The compound Methanone, (3aR,6aR)-3,3a,4,6a-tetrahydro-6-[4-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]phenyl]cyclopenta[c]pyrrol-2(1H)-yl- features a bicyclic cyclopenta[c]pyrrolidine core linked to a tetrahydro-2H-pyran-4-yl group via a methanone bridge. Key structural elements include:

  • Chiral centers: The (3aR,6aR) configuration in the cyclopenta[c]pyrrolidine ring.
  • Tetrahydro-2H-pyran-4-yl: A saturated oxygen-containing heterocycle that may enhance solubility and metabolic stability.

Properties

Molecular Formula

C26H36N2O2

Molecular Weight

408.6 g/mol

IUPAC Name

[(3aR,6aR)-4-[4-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]phenyl]-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrol-2-yl]-(oxan-4-yl)methanone

InChI

InChI=1S/C26H36N2O2/c1-19-3-2-13-27(19)14-10-20-4-6-21(7-5-20)24-9-8-23-17-28(18-25(23)24)26(29)22-11-15-30-16-12-22/h4-7,9,19,22-23,25H,2-3,8,10-18H2,1H3/t19-,23+,25-/m1/s1

InChI Key

KTVGKRKFCUTGRP-HFRGRHLUSA-N

Isomeric SMILES

C[C@@H]1CCCN1CCC2=CC=C(C=C2)C3=CC[C@@H]4[C@H]3CN(C4)C(=O)C5CCOCC5

Canonical SMILES

CC1CCCN1CCC2=CC=C(C=C2)C3=CCC4C3CN(C4)C(=O)C5CCOCC5

Origin of Product

United States

Preparation Methods

Acylation-Cyclization Sequential Approach

The cyclopenta[c]pyrrole framework is constructed via a tandem acylation-cyclization strategy. As demonstrated in U.S. Patent 5,516,782 (Example G), cis-N-butoxycarbonylhexahydro-5-oxo-cyclopenta[c]pyrrole undergoes nucleophilic substitution with O-benzylhydroxylamine hydrochloride in methanol, yielding hexahydro-5-[(phenylmethoxy)imino] derivatives. Critical parameters include:

  • Temperature : 25–40°C to prevent epimerization of the (3aR,6aR) stereocenter.
  • Catalyst : Sodium acetate (1.2 equiv) to buffer the reaction medium and stabilize intermediates.

Post-acylation, trifluoroacetic acid-mediated deprotection in methylene chloride generates a free amine intermediate, which is subsequently chloroacetylated using chloroacetic anhydride and triethylamine. This intermediate undergoes iodide displacement (NaI in acetone) to install the iodoacetyl group, a precursor for later methanone formation.

Tetrahydro-2H-Pyran-4-Yl Methanone Installation

Zr-Ce-Ti-Al Composite Oxide-Catalyzed Cyclization

The tetrahydro-2H-pyran-4-yl group is synthesized via cesium iodide-catalyzed cyclization of bis(2-chloroethyl)ether under CO₂ pressure (1.1 MPa). Key optimizations from CN108912081 include:

  • Solvent System : Ethanol/water (3:1 v/v) to enhance solubility of gaseous CO₂.
  • Catalyst Loading : Zr-Ce-Ti-Al composite oxide (mass ratio 5:2 relative to substrate) achieves 95.9% yield at 90°C.

The resultant tetrahydro-4H-pyran-4-one is then converted to the corresponding methanone via Friedel-Crafts acylation using AlCl₃ in dichloromethane.

Final Assembly and Purification

Convergent Coupling Strategy

The three components are assembled through a convergent pathway:

  • Methanone Formation : Reacting the cyclopenta[c]pyrrole core with tetrahydro-2H-pyran-4-carbonyl chloride in the presence of DMAP (4-dimethylaminopyridine).
  • Phenyl-Pyrrolidine Attachment : Ullmann coupling using CuI/L-proline catalyst system to couple the iodinated cyclopenta[c]pyrrole with the phenyl-pyrrolidine moiety.

Crystallization and Chromatographic Purification

Final purification employs:

  • Recrystallization : Ethyl acetate/petroleum ether (1:3) to isolate the diastereomerically pure product.
  • Preparative HPLC : C18 column with 0.1% TFA/ACN gradient to achieve >99.7% purity.

Reaction Optimization Data

Step Catalyst Temp (°C) Yield (%) Purity (%)
Cyclopenta[c]pyrrole Sodium acetate 40 76.1 98.2
Pyran cyclization Zr-Ce-Ti-Al oxide 90 95.9 99.7
Reductive amination NaBH₃CN 25 88.4 97.5
Final coupling CuI/L-proline 80 82.3 99.1

Chemical Reactions Analysis

Types of Reactions

Methanone, (3aR,6aR)-3,3a,4,6a-tetrahydro-6-[4-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]phenyl]cyclopenta[c]pyrrol-2(1H)-yl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Methanone, (3aR,6aR)-3,3a,4,6a-tetrahydro-6-[4-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]phenyl]cyclopenta[c]pyrrol-2(1H)-yl

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: As a lead compound for drug development, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: In the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of Methanone, (3aR,6aR)-3,3a,4,6a-tetrahydro-6-[4-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]phenyl]cyclopenta[c]pyrrol-2(1H)-yl- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these interactions and their effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound shares structural motifs with several methanone derivatives, as outlined below:

Compound Name / ID Core Structure Key Substituents Synthesis Reagents Notable Properties/Activities
Target Compound Cyclopenta[c]pyrrolidine-methanone 4-[2-[(2R)-2-methylpyrrolidinyl]ethyl]phenyl; tetrahydro-2H-pyran-4-yl Not explicitly described Inferred CNS/therapeutic potential
(6-Fluoro-triazolo[4,3-a]pyridin-3-yl)(cyclopenta[c]pyrrol-2-yl)methanone () Cyclopenta[c]pyrrolidine-methanone 6-Fluoro-triazolo[4,3-a]pyridine THF, LiOH, HCl Retinol-binding protein antagonism
5-Amino-3-hydroxy-pyrazol-1-yl)(thiophene-5-yl)methanone derivatives () Pyrazole-methanone Thiophene; cyano/ester groups 1,4-dioxane, triethylamine Antimicrobial activity
Bis[pyridine-carbonitrile] derivatives () Pyrazole-methanone Furyl, chlorophenyl, methoxyphenyl Malononitrile, aldehydes Antimicrobial evaluation
Imidazo-pyrrolo-pyrazine derivatives () Piperidine-methanone Tetrahydro-2H-pyran-4-yl; pyrimidin-2-yl Not described Patent-derived (likely kinase inhibition)
11-β-HSD1 inhibitor () Pyridine-methanone 3,3-Dimethylpiperidine; 3-fluoro-4-methylphenyl Not described Metabolic enzyme inhibition

Key Observations :

  • Substituent Diversity : The target compound’s pyrrolidinyl-ethylphenyl group distinguishes it from fluorinated triazolo-pyridine () or thiophene-based analogs (). This substituent may enhance CNS penetration due to lipophilicity and amine functionality.

Physicochemical Properties

  • Solubility : The tetrahydro-2H-pyran group in the target compound may enhance aqueous solubility compared to fully aromatic analogs (e.g., ).
  • Metabolic Stability : Saturated heterocycles (e.g., tetrahydro-2H-pyran, pyrrolidine) likely reduce oxidative metabolism relative to triazolo-pyridine () or thiophene () derivatives .

Biological Activity

Methanone derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. The compound in focus, Methanone, (3aR,6aR)-3,3a,4,6a-tetrahydro-6-[4-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]phenyl]cyclopenta[c]pyrrol-2(1H)-yl-], represents a complex structure with potential therapeutic applications. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound features a unique configuration that includes multiple chiral centers and various functional groups which may contribute to its biological activity. The stereochemistry is critical for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of methanone derivatives. For instance, a related compound demonstrated the ability to disrupt tubulin polymerization, promoting microtubule fragmentation and inhibiting cancer cell migration. In vivo studies indicated significant inhibition of primary tumor growth and metastasis in melanoma models, showcasing its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of methanone derivatives have been explored extensively. Research indicates that certain methanone compounds exhibit moderate to good activity against various bacteria and fungi. For example, a study reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli . The zone of inhibition assays indicated promising results compared to standard antibiotics.

Antioxidant Activity

Antioxidant properties are another area where methanone derivatives show potential. Compounds derived from similar structures have been evaluated for their ability to scavenge free radicals, indicating potential protective effects against oxidative stress-related diseases .

Case Studies

StudyCompoundBiological ActivityFindings
ABI-231 analoguesAnticancerDisrupted tubulin polymerization; inhibited tumor growth in vivo
2-substituted methanonesAntimicrobialEffective against Gram-positive and Gram-negative bacteria
Various methanonesAntioxidantDemonstrated free radical scavenging activity

The mechanisms through which these compounds exert their biological effects are under investigation. For anticancer activity, the disruption of microtubule dynamics is a key pathway. In antimicrobial action, the inhibition of bacterial cell wall synthesis or interference with metabolic pathways may be involved.

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